1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Overview
Description
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound is characterized by the presence of a fluoro group and a phenoxy group attached to a phenyl ring, along with an ethanone group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and catalysts as in laboratory settings. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-fluoro-4-phenoxybenzoic acid.
Reduction: Formation of 1-(3-fluoro-4-phenoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)ethan-1-one
- 1-(3-Fluorophenyl)ethan-1-one
- 1-(4-Phenoxyphenyl)ethan-1-one
Uniqueness
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and phenoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a phenoxy group and a fluorine atom, suggests enhanced lipophilicity and selective interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₁FO₂. The presence of the fluorine atom is expected to influence the compound's reactivity and interaction with biological systems. The structural representation is as follows:
Research indicates that this compound acts primarily as a receptor antagonist . Its interactions with specific receptors suggest potential applications in treating conditions such as anxiety and depression. The compound's mechanism involves inhibiting pathways related to stress response and mood regulation, which are critical in psychiatric disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Proteomics Research : The compound has been identified as a valuable tool for studying enzyme activities and protein interactions. Its selective binding properties make it suitable for biochemical assays aimed at understanding complex biological systems.
- Therapeutic Applications : In vitro studies have demonstrated its effectiveness as a selective antagonist for certain receptors, indicating potential therapeutic applications in managing anxiety and depression .
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance, variations in substituent groups significantly alter reactivity and biological effects, emphasizing the importance of its fluorinated structure .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparison with structurally related compounds is useful:
Properties
IUPAC Name |
1-(3-fluoro-4-phenoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHWFPRPONKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655701 | |
Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142070-24-4 | |
Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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